![molecular formula C9H7ClN2O2 B13187823 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro-substituted pyrrolo[2,3-c]pyridine ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine ring system.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridine: A structurally similar compound with a different ring fusion pattern.
5-chloro-1H-pyrazolo[4,3-b]pyridine: Another related compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is unique due to its specific ring fusion and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8/h2-4,11H,1H2,(H,13,14) |
Clave InChI |
KYLYOKGVCVSJRV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CNC2=CN=C1Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
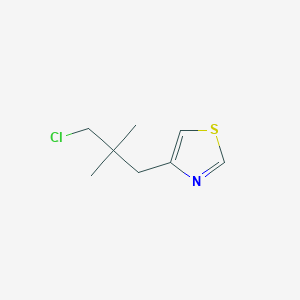
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
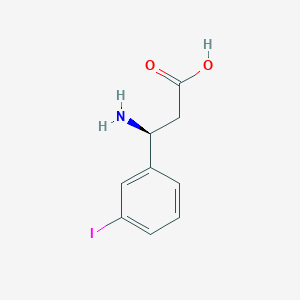

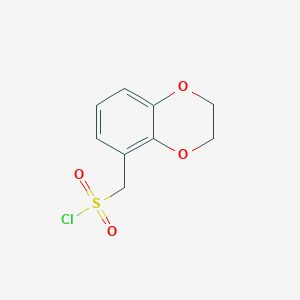

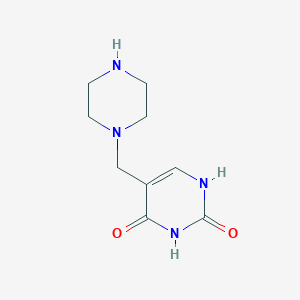
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
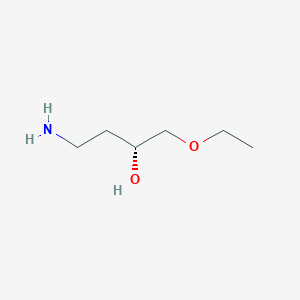
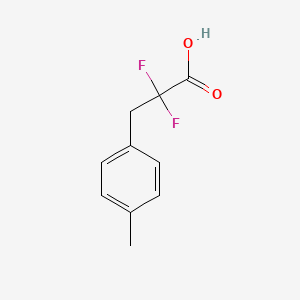
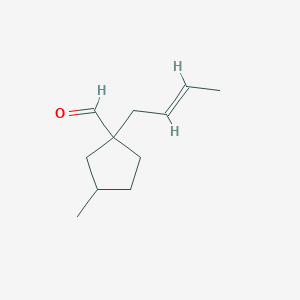
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)

